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  • Product: 4-Iodo-5-methoxy-2-nitroaniline
  • CAS: 335349-66-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Iodo-5-methoxy-2-nitroaniline: Suppliers and Commercial Availability

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Substituted anilines, particul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel chemical entities. Substituted anilines, particularly those bearing nitro and halo functionalities, are of significant interest due to their versatile reactivity and prevalence in pharmacologically active molecules. This guide provides a comprehensive technical overview of 4-Iodo-5-methoxy-2-nitroaniline, a compound with potential applications in medicinal chemistry.

Given the limited direct commercial availability of 4-Iodo-5-methoxy-2-nitroaniline, this guide will also focus on its close structural isomer, 4-Iodo-2-methoxy-5-nitroaniline (CAS 2090499-57-1) , which is more readily accessible. Furthermore, we will draw parallels with the well-studied, non-iodinated parent compound, 4-Methoxy-2-nitroaniline (CAS 96-96-8) , to provide a foundational understanding of the synthesis, characterization, and potential applications of this class of compounds. The presence of an iodine atom offers a reactive handle for various cross-coupling reactions, making such iodo-anilines valuable intermediates in the construction of complex molecular architectures.

Commercial Availability and Sourcing

Direct sourcing of 4-Iodo-5-methoxy-2-nitroaniline is challenging, with few suppliers listing it as a stock item. However, its isomer, 4-Iodo-2-methoxy-5-nitroaniline, is available from several chemical suppliers specializing in research and development compounds. The non-iodinated precursor, 4-Methoxy-2-nitroaniline, is widely available from numerous manufacturers and suppliers, reflecting its established role in the synthesis of pharmaceuticals like Omeprazole and Primaquine.[1]

Below is a summary of suppliers for the commercially available isomer and related compounds. Researchers are advised to contact these suppliers directly for current stock, purity, and pricing information.

CompoundCAS NumberSupplier ExamplesNotes
4-Iodo-2-methoxy-5-nitroaniline 2090499-57-1BLD PharmPurity and specifications available upon request.[2]
4-Methoxy-2-nitroaniline 96-96-8Punagri, Thermo Scientific Chemicals, Jay FinechemWidely available in various purities and quantities.[1][3]
2-Iodo-4-nitroaniline 6286-26-6Sigma-AldrichAn example of a related commercially available iodinated nitroaniline.
4-Nitroaniline 100-01-6Carl ROTH, Muby Chemicals, TNJ ChemicalA common starting material for more complex aniline derivatives.[4][5][6]
Synthesis and Chemical Properties

The synthesis of substituted nitroanilines typically involves a multi-step process, often starting from a more readily available aniline or anisole derivative. The introduction of the iodo group can be achieved through electrophilic iodination.

A plausible synthetic route to the target compound, 4-Iodo-5-methoxy-2-nitroaniline , would likely involve the iodination of 3-methoxy-2-nitroaniline. The directing effects of the amino and methoxy groups would need to be carefully considered to achieve the desired regioselectivity.

The synthesis of the non-iodinated analogue, 4-Methoxy-2-nitroaniline , is well-established and typically proceeds through the following three steps:

  • Acetylation of p-anisidine to protect the amino group.

  • Nitration of the resulting 4-methoxyacetanilide.

  • Hydrolysis of the acetyl group to yield the final product.[7]

A similar strategy could be employed for the synthesis of the target iodo-aniline, with an additional iodination step.

Diagram of a General Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Material (e.g., p-Anisidine) Protection Amino Group Protection (e.g., Acetylation) Start->Protection Iodination Electrophilic Iodination Protection->Iodination Nitration Nitration Iodination->Nitration Deprotection Deprotection (e.g., Hydrolysis) Nitration->Deprotection Crude Crude Product Deprotection->Crude Recrystallization Recrystallization Crude->Recrystallization Characterization Characterization (NMR, MP, etc.) Recrystallization->Characterization Final Pure Product Characterization->Final

Caption: Generalized workflow for the synthesis and purification of a substituted iodo-nitroaniline.

Physicochemical Properties

Property4-Iodo-2-methoxy-5-nitroaniline4-Methoxy-2-nitroaniline
Molecular Formula C₇H₇IN₂O₃C₇H₈N₂O₃
Molecular Weight 294.05 g/mol [2]168.15 g/mol [8]
CAS Number 2090499-57-1[2]96-96-8[8]
Appearance -Orange to red crystalline solid[8]
Melting Point -121.5 - 127.5 °C[8]
Experimental Protocols

1. General Protocol for Aromatic Iodination

This protocol is a general guideline for the iodination of an activated aromatic ring and should be optimized for the specific substrate.

  • Materials:

    • Activated aromatic substrate (e.g., a methoxy-nitroaniline derivative)

    • Iodinating reagent (e.g., N-Iodosuccinimide (NIS) or I₂ with an oxidizing agent)

    • Solvent (e.g., Acetonitrile, Acetic Acid)

    • Acid catalyst (e.g., Trifluoroacetic acid, if required)

  • Procedure:

    • Dissolve the aromatic substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add the iodinating reagent portion-wise to the stirred solution. If using I₂ with an oxidant like nitric acid, add the oxidant dropwise.[9]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

2. Characterization Protocol

  • Melting Point Determination: The melting point of the purified product should be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

    • Analysis: Record ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns will confirm the structure of the synthesized molecule and the regiochemistry of the substituents.

3. Handling and Safety Precautions

Nitroaniline derivatives should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood.

  • Toxicity: Nitroanilines can be toxic if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Applications in Research and Drug Development

Substituted nitroanilines are valuable intermediates in the synthesis of a wide range of biologically active compounds. The nitro group can be readily reduced to an amino group, providing a point for further functionalization. The methoxy group can influence the electronic properties and metabolic stability of a molecule.

The iodine atom in 4-Iodo-5-methoxy-2-nitroaniline and its isomers is particularly significant for drug discovery. It serves as a versatile handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry.

The strategic placement of iodo, methoxy, and nitro groups on an aniline ring creates a scaffold with multiple points for diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening.

Diagram of the Chemical Structure

Caption: Structures of the target compound and its commercially available isomer.

References

  • Carl ROTH. 4-Nitroaniline, 1 kg, CAS No. 100-01-6. [Link]

  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 4-Iodo-5-methoxy-2-nitroaniline to 4-Iodo-5-methoxy-o-phenylenediamine

Executive Summary This application note details the protocol for the chemoselective reduction of 4-Iodo-5-methoxy-2-nitroaniline (1) to 4-iodo-5-methoxy-o-phenylenediamine (2) . This transformation is a critical step in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective reduction of 4-Iodo-5-methoxy-2-nitroaniline (1) to 4-iodo-5-methoxy-o-phenylenediamine (2) . This transformation is a critical step in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and benzimidazole-based pharmacophores.

The primary synthetic challenge is the chemoselective reduction of the nitro group (


) while preserving the aryl iodide (

). Standard catalytic hydrogenation methods (e.g.,

) frequently result in hydrodeiodination (loss of iodine), rendering the product useless for subsequent cross-coupling reactions.

This guide presents two validated protocols:

  • Method A (Primary): Iron-mediated reduction using Ammonium Chloride (

    
    ). This is the "Gold Standard" for scalability, cost, and selectivity.
    
  • Method B (Alternative): Sodium Dithionite (

    
    ) reduction.[1] A mild, homogeneous alternative for small-scale or acid-sensitive substrates.
    

Strategic Context & Mechanism

The Chemoselectivity Challenge

Aryl iodides are highly susceptible to oxidative addition by transition metals (Pd, Pt, Ni) used in hydrogenation. Once inserted, the metal-iodide bond undergoes hydrogenolysis, replacing the iodine with hydrogen.



To avoid this, we utilize single-electron transfer (SET) mechanisms that operate at potentials sufficient to reduce the nitro group (


) but insufficient to cleave the 

bond.
Mechanism of Action (Fe/NH4Cl)

The reduction proceeds via a surface-mediated electron transfer on the activated iron surface. Ammonium chloride acts as an electrolyte and a weak proton source, preventing the formation of iron oxide passivation layers while maintaining a near-neutral pH that protects the aryl iodide.

Pathway:



ReductionPathway Start 4-Iodo-5-methoxy- 2-nitroaniline Nitroso Nitroso Intermediate Start->Nitroso +2e-, +2H+ (Fe Surface) Deiodo De-iodinated By-product Start->Deiodo Avoided by excluding Pd/H2 Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl +2e-, +2H+ Product 4-Iodo-5-methoxy- o-phenylenediamine Hydroxyl->Product +2e-, +2H+ (Rate Limiting)

Figure 1: Stepwise reduction pathway on the iron surface. The kinetic control prevents over-reduction of the C-I bond.

Experimental Protocols

Method A: Iron/Ammonium Chloride (Scalable & Robust)

Recommended for batches >1g and industrial scale-up.

Materials
ReagentEquiv.Role
Starting Material (1) 1.0Substrate
Iron Powder (Fe) 5.0 - 8.0Reductant (Use -325 mesh for best kinetics)
Ammonium Chloride (

)
5.0 - 10.0Electrolyte / Proton Source
Ethanol / Water 3:1 v/vSolvent System
Ethyl Acetate N/AExtraction Solvent
Protocol Steps
  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve Starting Material (1) in Ethanol/Water (3:1 ratio, approx. 10 mL/g of substrate).

  • Activation: Add Ammonium Chloride (5.0 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Addition: Add Iron Powder (5.0 equiv) in a single portion.

    • Note: Use reduced iron powder (grey). If the iron is black/oxidized, activation with 1-2 drops of concentrated HCl may be required, but avoid excess acid to protect the iodine.

  • Reaction: Heat the suspension to a gentle reflux (

    
    ).
    
    • Observation: The reaction typically turns from bright orange/yellow to a dark sludge.

    • Time: Monitor by TLC or HPLC every 30 minutes. Reaction is usually complete in 1–3 hours.

  • Workup (Critical):

    • Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol and ethyl acetate.

    • Caution: Dry iron waste can be pyrophoric. Keep the filter cake wet with water before disposal.

  • Extraction: Concentrate the filtrate to remove most ethanol. Dilute the aqueous residue with water and extract 3x with Ethyl Acetate.

  • Drying: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The product is often pure enough for the next step. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH gradient).

Method B: Sodium Dithionite (Mild & Homogeneous)

Recommended for small scales (<500mg) or if metal contamination is a major concern.

Materials
ReagentEquiv.Role
Starting Material (1) 1.0Substrate
Sodium Dithionite (

)
3.0 - 5.0Reducing Agent
THF / Water 1:1 v/vSolvent System
Protocol Steps
  • Setup: Dissolve Starting Material (1) in THF (10 mL/g).

  • Preparation of Reductant: Dissolve Sodium Dithionite (4.0 equiv) in a minimal amount of water.

  • Addition: Add the aqueous dithionite solution dropwise to the THF solution at room temperature.

  • Reaction: Stir vigorously at

    
    .
    
    • Color Change: The deep yellow/orange color of the nitro compound should fade to a pale beige/brown.

  • Quench: Once complete (TLC check), concentrate to remove THF.

  • Extraction: Adjust pH of the aqueous layer to ~8 with saturated

    
    . Extract with Ethyl Acetate.
    
  • Isolation: Dry and concentrate as in Method A.

Analytical Validation (QC)

To ensure the integrity of the product, the following analytical markers must be verified.

TechniqueExpected Result for Product (2)Diagnostic Note
HPLC Shift to lower retention time (more polar).Single peak >95% purity.
LC-MS

(approx).
Check for

(Loss of Iodine). If seen, method failed.
1H NMR Disappearance of aromatic protons ortho to

. Appearance of broad singlet (

) at 4.5-5.5 ppm.
Aromatic region simplifies. Integration must match 2 protons for the diamine.
Appearance Off-white to pale brown solid.Darkens upon air exposure (oxidation to quinone imines). Store under Argon.
Workflow Diagram

Workflow Setup Dissolve Substrate (EtOH/H2O) AddReagents Add NH4Cl + Fe Powder Setup->AddReagents Reflux Reflux 80°C (1-3 Hours) AddReagents->Reflux Check QC Check: Is SM consumed? Reflux->Check Check->Reflux No (Add more Fe) Filter Hot Filtration (Celite) Remove Fe sludge Check->Filter Yes Workup Extract (EtOAc) Wash (Brine) Filter->Workup Isolate Concentrate & Dry Product: Diamine Workup->Isolate

Figure 2: Operational workflow for the Fe/NH4Cl reduction protocol.

Troubleshooting & Safety

Common Pitfalls
  • Stalled Reaction: If the reaction stops at the intermediate (hydroxylamine), add fresh Iron powder (2 equiv) and increase agitation. Mechanical stirring is superior to magnetic stirring for heavy slurries.

  • Deiodination: If Iodine loss is observed (rare with Fe/NH4Cl), ensure the reaction temperature does not exceed

    
     and avoid using strong acids (HCl) for activation.
    
  • Emulsions: During extraction, iron salts can cause emulsions. Use a wide pad of Celite during filtration and wash the aqueous layer with EDTA solution if persistent.

Safety Hazards
  • Nitroanilines: Toxic by inhalation and skin absorption. potential mutagens. Handle in a fume hood.

  • Iron Waste: Finely divided iron can be pyrophoric when dry. Keep waste wet and dispose of in a dedicated metal waste container.

  • Iodine Compounds: Aryl iodides can be sensitive to light. Store the product in amber vials.

References

  • General Method for Fe/NH4Cl Reduction

    • Ramadas, K., & Srinivasan, N. (1992).[2] A Simple and Inexpensive Procedure for the Reduction of Nitroarenes to Anilines. Synthetic Communications.

    • Source:

  • Selectivity of Iron over Hydrogenation

    • Liu, Y., et al. (2012).[2] A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.

    • Source:

  • Sodium Dithionite Reduction Protocol

    • Yang, D., et al. (2005).[3] Synthesis of 2-substituted benzimidazoles via Na2S2O4 reduction of o-nitroanilines. Synthesis.

    • Source:

  • Application in Benzimidazole Synthesis

    • BenchChem Application Note. Selective reduction of nitro group in presence of iodine.
    • Source:

Sources

Application

synthesis of 6-iodo-7-methoxyquinazolin-4(3H)-one from 4-Iodo-5-methoxy-2-nitroaniline

An Application Note and Protocol for the Synthesis of 6-iodo-7-methoxyquinazolin-4(3H)-one from 4-Iodo-5-methoxy-2-nitroaniline Introduction The quinazolinone scaffold is a privileged heterocyclic motif renowned for its...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 6-iodo-7-methoxyquinazolin-4(3H)-one from 4-Iodo-5-methoxy-2-nitroaniline

Introduction

The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] Its rigid, planar structure allows for precise orientation of substituents to interact with various biological targets. The specific derivative, 6-iodo-7-methoxyquinazolin-4(3H)-one, serves as a highly valuable and versatile intermediate in medicinal chemistry and drug development. The presence of an iodine atom at the 6-position provides a strategic handle for introducing further molecular complexity through well-established cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This application note provides a detailed, two-step protocol for the synthesis of 6-iodo-7-methoxyquinazolin-4(3H)-one, commencing from the commercially available starting material, 4-iodo-5-methoxy-2-nitroaniline. The synthetic strategy involves an initial reduction of the aromatic nitro group to an amine, followed by a cyclization reaction with formic acid to construct the quinazolinone ring system. The protocols are designed to be robust and reproducible for researchers in a standard laboratory setting.

Overall Synthetic Scheme

The synthesis proceeds in two distinct chemical transformations:

  • Reduction: The selective reduction of the nitro group in 4-iodo-5-methoxy-2-nitroaniline to yield the key intermediate, 4-iodo-5-methoxybenzene-1,2-diamine.

  • Cyclization: The condensation and subsequent cyclization of the diamine intermediate with formic acid to form the target 6-iodo-7-methoxyquinazolin-4(3H)-one.

(A proper chemical drawing of the two-step reaction would be placed here in a full document)

Experimental and Methodological Workflow

The following diagram outlines the comprehensive workflow for the synthesis, from initial setup to final product isolation and purification.

G cluster_0 Part A: Reduction cluster_1 Part B: Cyclization A1 Combine 4-iodo-5-methoxy-2-nitroaniline, NH4Cl, EtOH, and H2O A2 Heat to 80 °C A1->A2 A3 Add Iron Powder Portion-wise A2->A3 A4 Monitor Reaction by TLC (2-3 hrs) A3->A4 A5 Hot Filtration through Celite A4->A5 A6 Concentrate Filtrate A5->A6 A7 Extract with Ethyl Acetate A6->A7 A8 Dry and Evaporate Solvent A7->A8 A9 Isolate Intermediate: 4-iodo-5-methoxybenzene-1,2-diamine A8->A9 B1 Dissolve Intermediate in Formic Acid A9->B1 Proceed to Cyclization B2 Heat to Reflux (100-110 °C) B1->B2 B3 Monitor Reaction by TLC (4-6 hrs) B2->B3 B4 Cool to Room Temperature B3->B4 B5 Pour into Ice-Water B4->B5 B6 Collect Precipitate by Filtration B5->B6 B7 Wash with Water and Dry B6->B7 B8 Recrystallize from Ethanol/DMF B7->B8 B9 Isolate Final Product: 6-iodo-7-methoxyquinazolin-4(3H)-one B8->B9

Caption: General workflow for the two-step synthesis.

Part A: Protocol for the Synthesis of 4-iodo-5-methoxybenzene-1,2-diamine

This protocol details the reduction of the nitro group. The chosen method employs iron powder in the presence of ammonium chloride, a classic and highly effective technique for the selective reduction of aromatic nitro compounds without affecting sensitive functionalities like aryl halides.[2]

Materials and Reagents
  • 4-iodo-5-methoxy-2-nitroaniline

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Round-bottomed flask (250 mL), reflux condenser, magnetic stirrer, heating mantle

  • Standard filtration and extraction glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottomed flask, combine 4-iodo-5-methoxy-2-nitroaniline (1.0 eq), ammonium chloride (5.0 eq), ethanol (80 mL), and water (20 mL).

  • Heating: Equip the flask with a reflux condenser and begin stirring the suspension. Heat the mixture to 80 °C using a heating mantle.

  • Addition of Iron: Once the mixture reaches 80 °C, add iron powder (5.0 eq) portion-wise over 20-30 minutes to control the exothermic reaction.

  • Reaction Monitoring: Maintain the reaction at 80 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).

  • Work-up and Isolation: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Extraction: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-iodo-5-methoxybenzene-1,2-diamine as a solid, which can be used in the next step without further purification.

Part B: Protocol for the Synthesis of 6-iodo-7-methoxyquinazolin-4(3H)-one

This procedure utilizes the classic Niementowski reaction conditions, where an ortho-amino aromatic precursor is cyclized with a one-carbon source.[1][3] Formic acid serves as both the reagent and the solvent, facilitating the formation of an N-formyl intermediate which subsequently undergoes intramolecular cyclodehydration to furnish the quinazolinone ring.

Materials and Reagents
  • 4-iodo-5-methoxybenzene-1,2-diamine (from Part A)

  • Formic Acid (HCOOH, >95%)

  • Ethanol or Dimethylformamide (DMF) for recrystallization

  • Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard filtration glassware

Step-by-Step Procedure
  • Reaction Setup: Place the crude 4-iodo-5-methoxybenzene-1,2-diamine (1.0 eq) into a 100 mL round-bottomed flask. Add formic acid (20-30 mL).

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the solution into a beaker containing 200 mL of ice-water.

  • Precipitation: Stir the aqueous suspension for 30 minutes. A precipitate of the crude product will form.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual formic acid.

  • Purification: Dry the crude solid in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/DMF mixture, to yield 6-iodo-7-methoxyquinazolin-4(3H)-one as a pure solid.

Mechanism and Data Summary

The overall transformation relies on two fundamental organic reactions. The first is the metal-acid reduction of a nitro group. The second is a condensation-cyclization to form the heterocyclic ring.

G Start 4-Iodo-5-methoxy- 2-nitroaniline Reduction Fe / NH4Cl Reduction of -NO2 Start->Reduction Intermediate 4-Iodo-5-methoxy- benzene-1,2-diamine Reduction->Intermediate Formylation Formic Acid (HCOOH) N-Formylation Intermediate->Formylation Cyclization Heat Intramolecular Cyclodehydration Formylation->Cyclization Product 6-Iodo-7-methoxy- quinazolin-4(3H)-one Cyclization->Product

Caption: Key mechanistic steps in the synthesis.

Quantitative Data Overview

The following table summarizes the key experimental parameters for this two-step synthesis.

StepReactant 1Reactant 2Solvent SystemTemperatureTime (h)Expected Yield
A: Reduction 4-iodo-5-methoxy-2-nitroanilineFe / NH₄ClEtOH / H₂O (4:1)80 °C2 - 385 - 95%
B: Cyclization 4-iodo-5-methoxybenzene-1,2-diamineHCOOHFormic Acid100 - 110 °C4 - 670 - 85%

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Melting Point (MP): To assess the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Formic acid is corrosive and should be handled with care.

  • The reduction reaction with iron powder can be exothermic; controlled addition is crucial.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a reliable and detailed two-step method for the synthesis of 6-iodo-7-methoxyquinazolin-4(3H)-one. The protocol utilizes common laboratory reagents and techniques, making it accessible for researchers in organic synthesis and medicinal chemistry. The strategic placement of the iodo-substituent in the final product makes it an ideal precursor for the development of novel quinazolinone-based therapeutic agents.

References

  • Al-Obaydi, F. A. M. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research, 10(5), 597-606. [Link]

  • Fassihi, A., et al. (2011). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 6(2), 99-106. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. [Link]

  • Ušćumlić, A., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. [Link]

  • Časar, Z. (2010). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 15(11), 8250-8264. [Link]

  • PrepChem. (2017). Synthesis of 2-iodo-4-methoxy-benzoic acid. PrepChem. [Link]

  • Patsnap. (n.d.). Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka | Patsnap. [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Garden, S. J., et al. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I···nitro interactions. Acta Crystallographica Section C, 57(10), 1212-1214. [Link]

  • Bakherad, M., et al. (2020). Divergent cyclization of 2-(5-iodo-1,2,3-triazolyl)benzamides toward triazole-fused lactams and cyclic imidates. New Journal of Chemistry, 44(3), 896-900. [Link]

  • Google Patents. (n.d.). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Al-Hamdani, A. A. S., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Catalysts, 12(11), 1361. [Link]

  • ResearchGate. (2014). What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a? ResearchGate. [Link]

  • Kadamannil, B., et al. (2025). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. [Link]

  • Mollica, A., et al. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(2), M1942. [Link]

Sources

Method

Application Note: High-Fidelity Synthesis of 5-Iodo-6-methoxybenzimidazole Scaffolds

Executive Summary This Application Note details the synthetic conversion of 4-Iodo-5-methoxy-2-nitroaniline into functionalized benzimidazole derivatives. This specific precursor is a high-value scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic conversion of 4-Iodo-5-methoxy-2-nitroaniline into functionalized benzimidazole derivatives. This specific precursor is a high-value scaffold in medicinal chemistry (particularly for kinase inhibitors, e.g., EGFR or VEGFR targets) due to its unique substitution pattern:

  • The Iodine Handle (C-5): Allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) after the heterocyclic core is established.

  • The Methoxy Group (C-6): Provides electron density to modulate solubility and metabolic stability.

Critical Challenge: The primary synthetic bottleneck is the reduction of the nitro group to the diamine. Standard catalytic hydrogenation (


) poses a severe risk of hydrodeiodination  (cleaving the C-I bond). This guide provides a validated chemoselective reduction protocol  using Iron/Ammonium Chloride, followed by two distinct cyclization pathways.

Strategic Reaction Pathway

The synthesis is divided into two phases. Phase 1 is the chemoselective reduction to the sensitive intermediate 4-Iodo-5-methoxy-1,2-phenylenediamine . Phase 2 offers two routes for cyclization depending on the desired substituent at the C-2 position.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 4-Iodo-5-methoxy- 2-nitroaniline Reduction Phase 1: Chemoselective Reduction (Fe/NH4Cl) Start->Reduction Avoids de-iodination Diamine Intermediate: 4-Iodo-5-methoxy- 1,2-phenylenediamine Reduction->Diamine CyclizationA Phase 2A: Aldehyde Oxidative Cyclization Diamine->CyclizationA R-CHO (Diversity) CyclizationB Phase 2B: Carboxylic Acid Phillips Condensation Diamine->CyclizationB R-COOH (Stability) Product Target: 5-Iodo-6-methoxy- benzimidazole CyclizationA->Product CyclizationB->Product

Figure 1: Strategic workflow ensuring retention of the aryl iodide moiety throughout the sequence.

Phase 1: Chemoselective Reduction

Objective: Reduce


 to 

without affecting the Aryl-Iodine bond.
Why not Pd/C?

Catalytic hydrogenation is the standard for nitro-reduction. However, Aryl-Iodide bonds are weak (


 kcal/mol) and susceptible to oxidative addition by Palladium, leading to hydrodeiodination (replacement of Iodine with Hydrogen).
Recommended Protocol: Iron-Mediated Reduction

We utilize zero-valent Iron (


) activated by Ammonium Chloride (

). This method is mild, scalable, and strictly chemoselective for the nitro group.
Materials
  • Substrate: 4-Iodo-5-methoxy-2-nitroaniline (

    
     equiv)
    
  • Reductant: Iron Powder (

    
     mesh, 
    
    
    
    equiv)
  • Electrolyte: Ammonium Chloride (

    
    , 
    
    
    
    equiv)
  • Solvent: Ethanol / Water (

    
     ratio)
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve

    
     equiv of 4-Iodo-5-methoxy-2-nitroaniline in Ethanol (
    
    
    
    mL/mmol).
  • Activation: Add a solution of

    
     (
    
    
    
    equiv) in Water (
    
    
    mL/mmol).
  • Addition: Add Iron powder (

    
     equiv) in a single portion.
    
  • Reflux: Heat the suspension to vigorous reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The bright orange/yellow spot of the nitroaniline should disappear, replaced by a lower Rf, potentially fluorescent spot (diamine).

  • Workup (Critical for Stability):

    • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Note: The diamine intermediate is electron-rich and prone to air oxidation (turning dark/purple). Proceed immediately to Phase 2 if possible.

    • If isolation is required: Concentrate the filtrate, dilute with water, and extract with Ethyl Acetate. Dry over

      
       and concentrate under Nitrogen. Store in the dark at 
      
      
      
      .

Phase 2: Cyclization Protocols

Choose Method A for creating libraries with diverse R-groups (using aldehydes). Choose Method B for robust, large-scale synthesis of stable cores (using acids).

Method A: Oxidative Cyclization with Aldehydes

This "one-pot" condensation-oxidation sequence allows the introduction of alkyl or aryl groups at the C-2 position.

Mechanism[1][2][3][4]
  • Condensation: Diamine reacts with Aldehyde

    
     Imine (Schiff Base).
    
  • Cyclization: Intramolecular attack closes the ring

    
     Dihydrobenzimidazole.
    
  • Oxidation: Re-aromatization to Benzimidazole (requires an oxidant like Air,

    
    , or Benzoquinone).
    
Protocol
  • Dissolution: Dissolve the fresh diamine (

    
     equiv) in DMF or Ethanol.
    
  • Reagents: Add the desired Aldehyde (

    
     equiv) and Sodium Metabisulfite  (
    
    
    
    ,
    
    
    equiv).
    • Why Metabisulfite? It acts as a mild oxidant adduct promoter, facilitating the dehydrogenation step without over-oxidizing the iodine.

  • Reaction: Heat to

    
     for 4–6 hours.
    
  • Workup: Pour the mixture into ice water. The benzimidazole usually precipitates as a solid. Filter, wash with water, and recrystallize from EtOH/Water.

Method B: Phillips Condensation (Carboxylic Acids)

Best for making the parent compound (


) using Formic Acid or methyl-substituted derivatives (

) using Acetic Acid.
Protocol
  • Mix: Suspend the diamine (

    
     equiv) in the Carboxylic Acid (e.g., Formic Acid) which acts as both reagent and solvent.
    
  • Heat: Reflux (

    
    ) for 3–5 hours.
    
  • Neutralization: Cool to room temperature. Slowly pour into crushed ice/water.

  • Basify: Adjust pH to

    
     using Ammonium Hydroxide (
    
    
    
    ) or saturated
    
    
    . The benzimidazole will precipitate.
  • Purification: Filter and dry.

Analytical Validation (QC)

To ensure the integrity of the Iodine and Methoxy groups, verify the following signals:

TechniqueObservationInterpretation
1H NMR Singlet at

ppm
Confirms presence of Methoxy (

)
group.
1H NMR Two Singlets (Ar-H) The C-4 and C-7 protons should appear as distinct singlets (para to each other on the benzene ring).
13C NMR Signal at

ppm
Characteristic upfield shift of the Carbon attached to Iodine (Heavy atom effect).
Mass Spec M+ and M+2 pattern Iodine is monoisotopic (

), so look for the clean molecular ion. Lack of M-127 fragments confirms Iodine retention.

Module: Late-Stage Functionalization

For reference only – subsequent steps.

The resulting 5-Iodo-6-methoxybenzimidazole is a prime candidate for Palladium-catalyzed coupling.

  • Suzuki-Miyaura: React with Aryl-Boronic acids (

    
    , 
    
    
    
    , Dioxane/Water) to install aryl groups at C-5.
  • Sonogashira: React with terminal alkynes (

    
    , 
    
    
    
    ,
    
    
    ) to install alkyne linkers.
Functionalization Logic (DOT Diagram)

Functionalization Core 5-Iodo-6-methoxy- benzimidazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Sonogashira Sonogashira Coupling (R-CCH, Pd/Cu) Core->Sonogashira Target1 Biaryl Product Suzuki->Target1 Target2 Alkynyl Product Sonogashira->Target2

Figure 2: Divergent synthesis capabilities of the iodinated scaffold.

References

  • Chemoselective Nitro Reduction: Gamble, A. B., et al. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation."[5] Synthetic Communications, 2007.[5]

  • Oxidative Cyclization Mechanism: Raja, D., et al. "Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization."[3][6] Journal of Organic Chemistry, 2020.[3][6]

  • Benzimidazole General Synthesis: "Synthesis of benzimidazoles." Organic Chemistry Portal.

  • Analogous Scaffold Preparation (Osimertinib Intermediate): "Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline."[4] Google Patents, US2018.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Iodination of 5-Methoxy-2-nitroaniline

Welcome to the Technical Support Center for the synthesis of 4-Iodo-5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Iodo-5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your iodination reaction.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific challenges you may encounter during the iodination of 5-methoxy-2-nitroaniline, offering explanations and actionable solutions.

Q1: Why is my yield of 4-Iodo-5-methoxy-2-nitroaniline consistently low?

Low yields in this electrophilic aromatic substitution can stem from several factors, primarily related to the reactivity of the starting material and the nature of the iodinating agent.

  • Incomplete Reaction: The combination of an electron-donating methoxy group and a strongly electron-withdrawing nitro group on the aniline ring creates a moderately deactivated system. The reaction may not be proceeding to completion.

  • Side Reactions: The presence of the activating amino group can lead to undesired side reactions if the conditions are not carefully controlled.

  • Suboptimal Reagents or Conditions: The choice of iodinating agent and reaction parameters plays a critical role in the success of the synthesis.

Solutions:

ParameterRecommendationScientific Rationale
Iodinating Agent Consider using a more reactive iodinating species. A common and effective method is the in situ generation of iodine monochloride (ICl) from sodium iodide (NaI) and an oxidizing agent like sodium hypochlorite (NaOCl).[1] N-Iodosuccinimide (NIS) in the presence of an acid catalyst is another powerful alternative for moderately deactivated systems.[2][3]The in situ generation of ICl provides a more potent electrophile than molecular iodine (I₂), which is often too unreactive for deactivated aromatic rings.[4] NIS, when activated by an acid, becomes a strong source of the electrophilic iodonium ion (I⁺).[2]
Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is not fully consumed.Given the moderate reactivity of the substrate, longer reaction times may be necessary to achieve complete conversion.
Temperature Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, this should be done cautiously to avoid decomposition and side reactions.Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Q2: I am observing the formation of multiple iodinated products. How can I improve the regioselectivity for the desired 4-iodo isomer?

The directing effects of the substituents on the aniline ring govern the position of iodination. The amino group is a strong ortho, para-director, while the methoxy group is also an ortho, para-director. The nitro group is a meta-director. The desired 4-position is ortho to the amino group and meta to the nitro group.

  • Steric Hindrance: The position ortho to the bulky nitro group and adjacent to the methoxy group may be sterically hindered.

  • Electronic Effects: The interplay of the activating and deactivating groups determines the most nucleophilic position on the aromatic ring.

Solutions:

StrategyRecommendationScientific Rationale
Choice of Iodinating Agent Iodine monochloride (ICl) is known to exhibit good regioselectivity in many cases.[5]The size and nature of the iodinating species can influence the position of attack, with bulkier reagents potentially favoring less sterically hindered positions.
Solvent Effects The polarity of the solvent can influence regioselectivity. Experiment with different solvents, such as glacial acetic acid, acetonitrile, or dichloromethane.Solvents can solvate the reaction intermediates differently, subtly altering the energy landscape of the reaction pathways leading to different isomers.

Q3: My final product is difficult to purify and appears to contain colored impurities. What are these and how can I remove them?

Colored impurities are a common issue in reactions involving anilines and nitro compounds.

  • Oxidation of the Aniline: The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Residual Iodine: Unreacted iodine can contaminate the final product, giving it a brownish tint.

Solutions:

Purification StepRecommendationProcedure
Aqueous Work-up Wash the crude product with an aqueous solution of a reducing agent.During the work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted iodine.
Recrystallization Recrystallize the crude product from a suitable solvent system.Ethanol/water or isopropanol/water mixtures are often effective for purifying substituted anilines. Dissolve the crude product in a minimum amount of the hot alcohol and add water dropwise until the solution becomes turbid. Allow it to cool slowly to form pure crystals.
Column Chromatography If recrystallization is ineffective, purify the product using silica gel column chromatography.A solvent system of ethyl acetate and petroleum ether is a good starting point for the elution of this type of compound.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the oxidizing agent in the iodination reaction with sodium iodide?

The oxidizing agent, such as sodium hypochlorite (NaOCl), is crucial for converting the iodide ion (I⁻) from sodium iodide into a more electrophilic iodine species that can attack the aromatic ring.[1] The iodide ion itself is not electrophilic enough to participate in electrophilic aromatic substitution.

Q2: Can I use molecular iodine (I₂) directly for this reaction?

Direct iodination with molecular iodine (I₂) is generally not effective for moderately deactivated aromatic rings like 5-methoxy-2-nitroaniline.[4] An oxidizing agent is required to generate a more potent iodinating agent in situ.

Q3: What are the key safety precautions I should take when performing this reaction?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling any volatile reagents or byproducts.

  • Handling of Reagents: Substituted anilines and nitro compounds can be toxic. Avoid skin contact and ingestion. Iodine and its compounds can cause irritation.

Experimental Protocols

Protocol 1: Iodination of 5-Methoxy-2-nitroaniline using Sodium Iodide and Sodium Hypochlorite

This protocol describes a general procedure for the synthesis of 4-Iodo-5-methoxy-2-nitroaniline.

Materials:

  • 5-Methoxy-2-nitroaniline

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (NaOCl) solution (e.g., commercial bleach, check concentration)

  • Glacial Acetic Acid

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Petroleum Ether

  • Deionized Water

  • Saturated Brine Solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid.

  • Add sodium iodide (1.1 equivalents) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium hypochlorite (1.2 equivalents) dropwise to the cooled reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Mechanism

Iodination Mechanism cluster_activation Activation of Iodine cluster_substitution Electrophilic Aromatic Substitution NaI NaI ICl I-Cl (in situ) NaI->ICl Oxidation NaOCl NaOCl NaOCl->ICl Substrate 5-Methoxy-2-nitroaniline Intermediate Sigma Complex (Wheland Intermediate) Substrate->Intermediate + I-Cl Product 4-Iodo-5-methoxy-2-nitroaniline Intermediate->Product - H⁺

Caption: Mechanism of iodination using in situ generated ICl.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time Incomplete->Extend_Time Increase_Temp Gently Increase Temperature Incomplete->Increase_Temp Change_Reagent Use More Active Iodinating Agent (e.g., NIS/Acid) Incomplete->Change_Reagent Extend_Time->Check_Completion Increase_Temp->Check_Completion Change_Reagent->Check_Completion Check_Purity Assess Purity (TLC, NMR) Complete->Check_Purity Impure Impure Product Check_Purity->Impure No Pure_Product Pure Product Check_Purity->Pure_Product Yes Wash Aqueous Wash with Reducing Agent Impure->Wash Recrystallize Recrystallize Wash->Recrystallize Chromatography Column Chromatography Recrystallize->Chromatography If necessary Chromatography->Pure_Product

Caption: A logical workflow for troubleshooting common issues.

References

  • Brainly. (2018, April 2). Discuss the reaction of sodium iodide with sodium hypochlorite solution. Retrieved from [Link]

  • Semantic Scholar. (2015, January 26). Selective Iododeamination of Electron-Deficient Anilines Using Task-Specific Nitrite- and Iodide-Based Ionic Liquids. Retrieved from [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Retrieved from [Link]

  • ACS Publications. (1993). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 58(11), 3194-3195. Retrieved from [Link]

  • CurlyArrows Organic Chemistry. Why is Iodination of Benzene Difficult? Retrieved from [Link]

  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from [Link]

  • Environmental Friendly Method for the Iodination of Moderately Active Arenes. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 24). Iodination. Retrieved from [Link]

  • Google Patents. (2009). Process for the iodination of aromatic compounds.
  • ResearchGate. (2025, December 6). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from [Link]

  • ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5152-5157. Retrieved from [Link]

  • RSC Publishing. (2010). Aromatic iodination: a new investigation on the nature of the mechanism. Organic & Biomolecular Chemistry, 8(21), 4945-4951. Retrieved from [Link]

  • Wiley Online Library. (2011, September 15). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(5), 1319-1323. Retrieved from [Link]

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-iodo-4-nitroaniline. Retrieved from [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Google Patents. (2010). Process for the iodination of aromatic compounds.
  • ResearchGate. (2025, August 6). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Iodo-5-methoxy-2-nitroaniline

Prepared by: Senior Application Scientist, Organic Synthesis Division This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 4-iodo-5-methoxy-2-nitroaniline via recrystallization. The content is structured to provide direct, actionable solutions to specific experimental issues, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process. Each issue is followed by an analysis of potential causes and a step-by-step resolution protocol.

Q1: My compound has separated as a dark, sticky oil instead of crystals. What's happening and how do I fix it?

This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point or when the concentration of impurities is excessively high.[1] The resulting oil is a supersaturated liquid that is difficult to crystallize.

Root Cause Analysis & Solution:

  • High Impurity Load: A significant presence of impurities can depress the melting point of the mixture, making it more prone to oiling out.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution before it has time to form an ordered crystal lattice.[1]

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent might be higher than the melting point of your compound.

Resolution Protocol:

  • Step 1: Re-dissolve the Oil. Return the flask to the heat source and add a small amount (10-15% of the total volume) of additional hot solvent until the oil completely redissolves.[2] If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble).[3]

  • Step 2: Slow Down the Cooling Process. Allow the flask to cool to room temperature slowly on a benchtop, insulated from the cold surface by placing it on a cork ring or paper towels.[2] Do not immediately place it in an ice bath. Slow cooling is critical for the formation of pure crystals.[4]

  • Step 3: Induce Crystallization. Once the solution has cooled, and if no crystals have formed, attempt to induce crystallization by scratching the inside of the flask below the solvent line with a glass rod or by adding a single seed crystal of pure 4-iodo-5-methoxy-2-nitroaniline.[2]

  • Step 4: Re-evaluate the Solvent. If oiling out persists, the solvent may be unsuitable. A lower-boiling point solvent or a different mixed-solvent system should be considered.[3]

Q2: After recrystallization, my product is still a distinct orange/yellow color. How can I remove these colored impurities?

The persistence of color suggests the presence of chromophoric (color-causing) impurities that have similar solubility profiles to your target compound. These are often polymeric or degradation byproducts from the synthesis.

Resolution Protocol:

  • Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude 4-iodo-5-methoxy-2-nitroaniline in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Introduce Activated Charcoal: Remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.[3] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Adsorb Impurities: Gently swirl the flask and heat the mixture again for a few minutes to allow the charcoal to adsorb the colored impurities.[5] Avoid prolonged boiling, which can lead to the adsorption of your product.

  • Perform Hot Filtration: To remove the charcoal, you must perform a hot gravity filtration. Preheat a second flask and a funnel with fluted filter paper to prevent premature crystallization of your product in the funnel.[1] Quickly pour the hot solution through the filter.

  • Crystallize and Collect: Allow the hot, decolorized filtrate to cool slowly to form pure crystals, which are then collected by vacuum filtration.[5]

Q3: I have very little solid product after filtration. What causes low recovery and how can I improve my yield?

A poor crystal yield is a common and frustrating issue. It typically points to one of several procedural missteps.

Root Cause Analysis & Solution:

  • Excess Solvent: Using too much solvent is the most common cause of low yield.[1] The excess solvent will keep a significant portion of your product dissolved even after cooling.

    • Solution: If you suspect too much solvent was used, you can gently boil off a portion of it to re-concentrate the solution.[1] Then, allow it to cool again.

  • Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled will leave a substantial amount of product in the mother liquor.

    • Solution: Ensure the flask feels cold to the touch. It is standard practice to cool the solution first to room temperature and then place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[6]

  • Incomplete Transfer: Significant product can be lost if not all crystals are transferred to the filter funnel.

    • Solution: Use a small amount of the ice-cold recrystallization solvent to rinse the flask and transfer the remaining crystals to the funnel.[7] Using room temperature or warm solvent will dissolve your product.[7]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.

    • Solution: Always wash the crystals with a minimal amount of fresh, ice-cold recrystallization solvent.[5]

Q4: My solution is clear and has cooled, but no crystals have formed. What should I do?

This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[7]

Resolution Protocol:

  • Scratch the Flask: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

  • Add a Seed Crystal: If available, add a tiny crystal of pure 4-iodo-5-methoxy-2-nitroaniline to the solution. This "seed" acts as a template for other molecules to crystallize upon.[2]

  • Reduce Solvent Volume: If the first two methods fail, it's possible the solution is not sufficiently saturated. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[3]

  • Cool to a Lower Temperature: Ensure the solution has been cooled in an ice-water bath, as lower temperatures dramatically reduce the solubility of the compound and promote crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 4-iodo-5-methoxy-2-nitroaniline?

The ideal solvent should dissolve the compound well when hot but poorly when cold.[8] While specific solubility data for 4-iodo-5-methoxy-2-nitroaniline is not widely published, we can infer suitable solvents from structurally similar compounds like 4-methoxy-2-nitroaniline and other substituted anilines.[3][9]

Recommended Solvents:

  • Ethanol or Methanol: Alcohols are generally effective solvents for nitroaniline derivatives.[3]

  • Ethanol/Water Mixture: A mixed solvent system is often highly effective. The compound is dissolved in a minimum amount of hot ethanol (the "good" solvent), and then hot water (the "bad" solvent or anti-solvent) is added dropwise until the solution becomes slightly cloudy (the saturation point).[3][9] A few more drops of hot ethanol are then added to make the solution clear again before cooling.

Solvent Selection Summary

Solvent System Suitability Analysis Key Considerations
Ethanol Good. Often dissolves related anilines well at high temperatures with lower solubility at cold temperatures. May be too good of a solvent, potentially leading to lower recovery unless cooled thoroughly.
Methanol Good. Similar to ethanol but with a lower boiling point. Its higher volatility requires care to prevent solvent evaporation during heating.
Water Poor (as a single solvent). The organic nature of the compound suggests very low solubility. Excellent as an "anti-solvent" in a mixed system with an alcohol.[10]
Ethanol/Water Excellent. This mixed system provides a steep solubility curve, allowing for high recovery. The ratio can be fine-tuned for optimal results.[3][9] The water must be added slowly to the hot ethanol solution to avoid premature precipitation.[4]

| Acetone | Possible. Can be a powerful solvent, but may dissolve too much product at room temperature. | Lower boiling point is advantageous, but its high solvating power might reduce yield. |

Q2: What is the general step-by-step protocol for this recrystallization?

This protocol outlines the standard procedure for purifying 4-iodo-5-methoxy-2-nitroaniline using a single solvent system.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude 4-iodo-5-methoxy-2-nitroaniline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently while stirring or swirling.[6] Continue adding small portions of hot solvent until the compound just dissolves.[1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and proceed with hot filtration as described in the Troubleshooting Guide.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.[1] This step must be done quickly to prevent crystallization.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4]

  • Maximize Yield: Once the flask reaches room temperature, place it in an ice bath for at least 20 minutes to maximize the precipitation of the product.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the solid to a watch glass or drying dish and dry it completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[1]

Q3: What impurities should I expect in my crude product?

Impurities often depend on the synthetic route. For nitro-aromatic compounds, common impurities include:

  • Positional Isomers: The nitration of substituted anilines can sometimes yield small amounts of other isomers (e.g., where the nitro group is in a different position).[11]

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like 4-methoxyaniline derivatives.[12]

  • Di-nitrated Products: Over-nitration can lead to the formation of products with two nitro groups.

  • Byproducts from Side Reactions: Depending on the reagents used, various side reactions can produce other impurities.[12]

Recrystallization is effective at removing impurities that have different solubility profiles from the desired product.[13]

Workflow for Recrystallization of 4-Iodo-5-methoxy-2-nitroaniline

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_color Is solution highly colored? dissolve->check_color add_charcoal Add Activated Charcoal & Reheat check_color->add_charcoal Yes check_insoluble Are insoluble impurities present? check_color->check_insoluble No hot_filtration Hot Gravity Filtration add_charcoal->hot_filtration check_insoluble->hot_filtration Yes cool_slowly Cool Slowly to Room Temperature check_insoluble->cool_slowly No hot_filtration->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice check_crystals Crystals Formed? cool_ice->check_crystals induce_crystallization Induce Crystallization (Scratch / Seed) check_crystals->induce_crystallization No vacuum_filtration Collect Crystals via Vacuum Filtration check_crystals->vacuum_filtration Yes induce_crystallization->cool_ice wash Wash with Minimal Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_node End: Pure Product dry->end_node

Caption: Recrystallization workflow diagram.

References
  • Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization - Benchchem.
  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem.
  • LAB 1 - EXPERIMENTAL PROCEDURE.
  • Recrystallization - University of California, Los Angeles.
  • Recrystallization1 - University of Massachusetts.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Tips & Tricks: Recrystallization - University of Rochester.
  • Recrystallization (chemistry) - Wikipedia.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols - Benchchem.
  • recrystallization-2.doc.pdf - Pasadena City College.
  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.
  • A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers - Benchchem.

Sources

Troubleshooting

Technical Support Center: Optimizing Iron-Catalyzed Reduction of 4-Iodo-5-methoxy-2-nitroaniline

Welcome to the technical support center for the iron-catalyzed reduction of 4-Iodo-5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the iron-catalyzed reduction of 4-Iodo-5-methoxy-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and explanations provided herein are grounded in established chemical principles to ensure scientific integrity and experimental success.

I. Reaction Overview and Key Principles

The reduction of an aromatic nitro group to a primary amine using iron metal in an acidic medium, often referred to as the Béchamp reduction, is a well-established and cost-effective transformation in organic synthesis.[1][2][3] This method is particularly valued for its chemoselectivity, often leaving other reducible functional groups, such as halogens, carbonyls, and esters, intact.[4][5][6]

The reaction proceeds through a series of electron and proton transfers at the surface of the iron particles. The acidic conditions are crucial for protonating the intermediates and facilitating the reaction sequence, which is believed to involve nitroso and hydroxylamine intermediates before yielding the final amine.[1][7]

The general stoichiometry for the reduction of a nitro group with iron is: 4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄[1]

However, the practical application of this reaction can present challenges, particularly concerning reaction completion, product isolation, and purity. This guide will address these common issues in a structured question-and-answer format.

II. Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the iron-catalyzed reduction of 4-Iodo-5-methoxy-2-nitroaniline.

Low or No Conversion of Starting Material

Question: My TLC analysis shows a significant amount of starting material remaining even after prolonged reaction time. What are the likely causes and how can I fix this?

Answer: Incomplete conversion is a frequent issue and can stem from several factors related to the reagents and reaction conditions.

  • Inactive Iron Powder: The surface of iron powder can oxidize over time, reducing its reactivity. It is crucial to use fresh, finely divided iron powder.[8] If the powder is old, its activity can be enhanced by pre-treatment. A common activation method involves washing the iron powder with dilute hydrochloric acid to remove the oxide layer, followed by washing with water and a solvent like ethanol before use.[9]

  • Insufficient Acid: The acidic medium is essential for the reaction to proceed.[10][11] If the amount of acid (e.g., acetic acid or hydrochloric acid) is insufficient, the reaction rate will be significantly slower. Ensure that the appropriate stoichiometry of acid is used. For challenging substrates, increasing the acid concentration or using a stronger acid might be beneficial.

  • Poor Stirring/Agitation: This is a heterogeneous reaction, and efficient mixing is critical to ensure contact between the solid iron, the dissolved nitroaniline, and the acid.[12] If the reaction mixture is not adequately stirred, the iron powder can settle at the bottom, leading to poor reaction rates. Use a powerful overhead stirrer for larger scale reactions or a sufficiently large magnetic stir bar for smaller scales.

  • Inappropriate Solvent System: The choice of solvent is important for dissolving the starting material and facilitating the reaction. A mixture of ethanol, water, and an acid is commonly employed.[4] If the starting material has poor solubility in the chosen solvent system, the reaction will be slow. Consider adjusting the solvent ratios or exploring alternative solvent systems.

  • Low Reaction Temperature: While the reaction is often exothermic, maintaining an adequate temperature is necessary to achieve a reasonable reaction rate.[12] If the reaction is proceeding slowly at room temperature, gentle heating (e.g., to 50-80°C) can significantly accelerate the conversion.[13]

Formation of Side Products

Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are these impurities and how can I minimize their formation?

Answer: The formation of side products can be attributed to over-reduction, side reactions of the starting material or product, or impurities in the starting material.

  • Dehalogenation: A primary concern with halogenated nitroaromatics is the potential for dehalogenation (loss of the iodine atom). While iron-based reductions are generally chemoselective for the nitro group, aggressive reaction conditions (high temperature, prolonged reaction times, or highly active iron) can lead to the formation of 5-methoxy-2-nitroaniline as a byproduct. To mitigate this, use milder conditions: lower the reaction temperature, carefully monitor the reaction progress by TLC, and stop the reaction as soon as the starting material is consumed.

  • Formation of Azo or Azoxy Compounds: Incomplete reduction or localized areas of non-acidic conditions can lead to the condensation of the nitroso and hydroxylamine intermediates to form azo or azoxy compounds.[7] Ensuring a consistently acidic environment and sufficient iron reductant throughout the reaction mixture is key to preventing this.

  • Oxidation of the Product: The resulting diamine product, 4-Iodo-5-methoxy-1,2-phenylenediamine, can be susceptible to air oxidation, leading to colored impurities.[14] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[13] Additionally, prompt workup and purification after the reaction is complete are advisable.

Difficult Workup and Product Isolation

Question: The workup of my reaction is problematic. I'm dealing with a gelatinous iron sludge that is difficult to filter and results in low isolated yields. What are the best practices for an efficient workup?

Answer: The formation of iron oxides and hydroxides is an inherent part of this reduction, and proper workup is crucial for isolating the desired product in high purity and yield.

  • Managing the Iron Sludge: The "gelatinous rust byproduct" is a well-known challenge.[13] A common and effective approach is to basify the reaction mixture with an aqueous solution of sodium hydroxide or sodium carbonate after the reaction is complete.[2] This precipitates the iron salts as iron (II) and (III) hydroxides, which can then be removed by filtration.

    • Filtration Aid: To improve the filterability of the iron sludge, using a pad of Celite® or another filter aid is highly recommended. This prevents the fine iron oxide particles from clogging the filter paper.

  • Chelating Agents: An advanced technique to manage the iron salts involves the use of chelating agents. Adding a solution of ethylenediaminetetraacetic acid (EDTA) or citrate to the reaction mixture during workup can complex with the iron ions, keeping them in the aqueous phase and simplifying the extraction of the organic product.[13]

  • Solvent Extraction: After filtration, the product is typically extracted from the filtrate into an organic solvent like ethyl acetate or dichloromethane.[2][15] Multiple extractions will ensure complete recovery of the product.

  • Purification: The crude product obtained after solvent evaporation may still contain minor impurities. Purification by column chromatography on silica gel is a standard method to obtain the highly pure 4-Iodo-5-methoxy-1,2-phenylenediamine.

III. Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of the reaction?

A1: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[16]

  • Sample Preparation: Take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a small plug of silica or cotton to remove the solid iron particles before spotting on the TLC plate.

  • Visualization: The starting nitroaniline is often colored (yellow/orange), while the product diamine is typically colorless. The spots can be visualized under UV light (254 nm).[16] Additionally, specific staining techniques can be used. For instance, a potassium permanganate stain can visualize the product, which is more readily oxidized than the starting material. A more specific method for visualizing nitro compounds involves their reduction on the TLC plate itself, followed by diazotization and coupling to form a colored azo dye.[17][18]

Q2: What is the optimal ratio of iron to the nitroaniline substrate?

A2: Stoichiometrically, 2.25 equivalents of iron are required per equivalent of the nitro group. However, in practice, a significant excess of iron is used to ensure complete reaction and to compensate for any surface oxidation. A common range is 3 to 10 equivalents of iron powder per equivalent of the nitroaniline.[11][13]

Q3: Can I use other metals besides iron for this reduction?

A3: Yes, other metals like zinc (Zn) and tin (Sn) in acidic media can also be used for the reduction of aromatic nitro compounds.[10][19] However, iron is often preferred due to its lower cost and generally good chemoselectivity.[20] Tin(II) chloride (SnCl₂) is another common reagent for this transformation and can sometimes offer advantages in terms of ease of workup.[10][21]

Q4: Is it necessary to run the reaction under an inert atmosphere?

A4: While not always strictly necessary, performing the reaction under an inert atmosphere (nitrogen or argon) is good practice.[13] It can prevent the air oxidation of the amine product, which is particularly important if the product is sensitive or if the reaction is run for an extended period. This can lead to a cleaner reaction profile and a higher purity crude product.

IV. Experimental Protocols and Data

Optimized Protocol for the Reduction of 4-Iodo-5-methoxy-2-nitroaniline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Iodo-5-methoxy-2-nitroaniline (1.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., a 4:1 to 10:1 ratio).

  • Reagent Addition: To the stirred suspension, add iron powder (5.0 eq) followed by the slow addition of glacial acetic acid (5.0 eq) or concentrated hydrochloric acid (catalytic to stoichiometric amounts).

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Reference Table
IssuePotential CauseRecommended Solution
Low Conversion Inactive iron powderActivate iron with dilute HCl before use.
Insufficient acidIncrease the amount of acid.
Poor agitationUse a more powerful stirrer.
Side Products DehalogenationUse milder conditions (lower temperature, shorter time).
Azo/Azoxy formationEnsure a consistently acidic environment.
Product oxidationRun the reaction under an inert atmosphere.
Difficult Workup Gelatinous iron sludgeBasify the mixture and filter through Celite®.
Low isolated yieldUse a chelating agent (EDTA, citrate) during workup.

V. Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Start 4-Iodo-5-methoxy- 2-nitroaniline Solvents Ethanol/Water Reagents Iron Powder Acetic Acid/HCl Heat Heat to Reflux (80-100°C) Reagents->Heat Combine and Stir Monitor Monitor by TLC Heat->Monitor Filter Filter through Celite® Monitor->Filter Reaction Complete Extract Extract with Ethyl Acetate Filter->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Chromatography Column Chromatography Dry->Chromatography Product Product Chromatography->Product 4-Iodo-5-methoxy- 1,2-phenylenediamine

Caption: Experimental workflow for the iron-catalyzed reduction.

Troubleshooting Logic

G Start Experiment Outcome Low_Yield Low Yield/ Incomplete Reaction Start->Low_Yield Side_Products Side Product Formation Start->Side_Products Workup_Issues Difficult Workup Start->Workup_Issues Inactive_Fe Inactive Iron? Low_Yield->Inactive_Fe Insufficient_Acid Insufficient Acid? Low_Yield->Insufficient_Acid Poor_Stirring Poor Stirring? Low_Yield->Poor_Stirring Dehalogenation Dehalogenation? Side_Products->Dehalogenation Oxidation Product Oxidation? Side_Products->Oxidation Iron_Sludge Iron Sludge? Workup_Issues->Iron_Sludge Activate_Fe Activate Fe with HCl Inactive_Fe->Activate_Fe Yes Increase_Acid Increase Acid Conc. Insufficient_Acid->Increase_Acid Yes Improve_Stirring Improve Agitation Poor_Stirring->Improve_Stirring Yes Milder_Conditions Use Milder Conditions Dehalogenation->Milder_Conditions Yes Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Yes Basify_Celite Basify & Filter through Celite® Iron_Sludge->Basify_Celite Yes

Caption: Troubleshooting decision tree for common issues.

VI. References

  • IMP-India. (2022, March 5). Iron power for catalysts and reagent in chemical applications. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?[Link]

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. [Link]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Vishwanath, M. S., Kotian, S. Y., & Rai, K. M. L. (2018). Iron Catalyzed Reduction of Nitro Compounds. Journal of Chemistry and Chemical Sciences, 8(5), 904-908. [Link]

  • Google Patents. US4217304A - Continuous reduction process.

  • ResearchGate. Iron Catalyzed Reduction of Nitro Compounds. [Link]

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]

  • Wikipedia. Béchamp reduction. [Link]

  • Procter, D. J., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(49), 17004-17014. [Link]

  • Shroff S. R. Rotary Institute of Chemical Technology. Amination by Reduction. [Link]

  • IRINS. Experimental study of Bechamp process for nitrobenzene reduction to aniline. [Link]

  • ResearchGate. Optimization study on the solvent-free Béchamp reduction under mechanochemical conditions. [Link]

  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. [Link]

  • Chem-Station. (2017, May 16). Bechamp Reduction. [Link]

  • Journal of the American Chemical Society. (2024, July 12). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]

  • Current Research Web. Continuous detoxification of carcinogenic aromatic amines by activated sludge treatment. [Link]

  • Reddit. (2021, December 28). Reducing a Nitrobenzene to Aniline without hydrogen?[Link]

  • ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Scribd. Chemists' Guide to Béchamp Reduction. [Link]

  • Chemistry Stack Exchange. (2019, March 8). Preference for tin or iron in the reduction of nitrobenzene. [Link]

  • International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. [Link]

  • Journal of Forensic Sciences. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Oreate AI Blog. (2026, January 23). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. [Link]

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.

  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?[Link]

  • PMC. (2022, November 3). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. [Link]

  • PMC. Tracking Aromatic Amines from Sources to Surface Waters. [Link]

  • ChemRxiv. Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concer. [Link]

  • Reddit. (2025, September 9). 4-Methoxy-o-phenylenediamine. [Link]

  • Scilit. Analysis of Aromatic Amines in Industrial Wastewater by Capillary Gas Chromatography-Mass Spectrometry. [Link]

  • NIH. Occurrence of primary aromatic amines and nicotine in sediments collected from the United States. [Link]

  • Taylor & Francis. 4-nitroaniline – Knowledge and References. [Link]

  • ResearchGate. The reduction of 4-nitrophenol and 2-nitroaniline by the incorporation of Ni@Pd MNPs into modified UiO-66-NH 2 metal–organic frameworks (MOFs) with tetrathia-azacyclopentadecane. [Link]

Sources

Optimization

solving solubility issues of 4-Iodo-5-methoxy-2-nitroaniline in organic synthesis

Core Technical Analysis: The "Brick Dust" Paradox 4-Iodo-5-methoxy-2-nitroaniline (IMNA) presents a classic "push-pull" solubility challenge common in highly substituted benzenes. The Problem: The molecule features a str...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis: The "Brick Dust" Paradox

4-Iodo-5-methoxy-2-nitroaniline (IMNA) presents a classic "push-pull" solubility challenge common in highly substituted benzenes.

  • The Problem: The molecule features a strong intramolecular hydrogen bond between the amine (

    
    ) and the nitro (
    
    
    
    ) group. While this usually increases lipophilicity, the heavy iodine atom and the planar nature of the molecule encourage strong
    
    
    -
    
    
    stacking in the crystal lattice.
  • The Result: High crystallinity and poor solubility in standard low-boiling solvents (MeOH,

    
    , Hexanes), creating bottlenecks in cross-coupling reactions (Suzuki/Sonogashira) and purification.
    

This guide provides field-proven protocols to overcome these thermodynamic barriers.

Solvent Compatibility & Solubility Matrix

User Question: "I cannot get IMNA to dissolve in Toluene or Ethanol for my reaction. What solvents are compatible?"

Technical Response: IMNA behaves as a "Polar Aromatic." It requires solvents that can disrupt its crystal lattice energy without reacting with the labile iodine-carbon bond.

Solvent ClassSolubility RatingSuitabilityTechnical Notes
Polar Aprotic High Excellent DMF, DMAc, NMP, DMSO. Best for cross-couplings. Warning: Avoid excessive heating (>100°C) in DMSO due to potential oxidation risks.
Chlorinated Moderate Good DCM, DCE, Chloroform. Good for extraction/workup. Solubility decreases rapidly with temperature drop.
Esters/Ethers Low-Moderate Variable EtOAc, THF, Dioxane. Soluble at reflux; poor at RT. THF is excellent for hydrogenation but requires care with Pd catalysts.
Alcohols Poor Poor MeOH, EtOH, IPA. IMNA is largely insoluble at RT. Useful only as anti-solvents for crystallization.
Hydrocarbons Insoluble Anti-Solvent Hexanes, Heptane, Toluene. Use strictly to crash out the product.

Troubleshooting Guide: Reaction Optimization

Scenario A: The "Stalled" Suzuki Coupling

Issue: You are attempting a Suzuki coupling at the C-4 Iodine position. The reaction turns into a black gum or fails to convert because the starting material (IMNA) remains solid in Toluene/Water.

Root Cause: The "Phase Transfer Failure." IMNA is too insoluble in Toluene to react with the boronic acid, and the catalyst (often


) decomposes before it can access the substrate.

Protocol: The "High-Polarity" Switch Do not rely on standard biphasic conditions. Switch to a homogeneous polar system.

  • Solvent System: Change to DMF:Water (4:1) or Dioxane:Water (4:1) .

  • Concentration: Maintain 0.1 M to 0.2 M. High dilution aids solubility but slows kinetics; find the balance.

  • Base Selection: Use inorganic bases like

    
     (cesium aids solubility in organic media) rather than 
    
    
    
    .
  • Temperature: Run at 80–90°C. The high boiling point of DMF keeps IMNA in solution.

SolventSelection Start Start: Solvent Selection for IMNA ReactionType Select Reaction Type Start->ReactionType Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->Coupling Reduction Nitro Reduction (H2/Pd or Fe/Acid) ReactionType->Reduction CheckSol Is IMNA soluble in Toluene? Coupling->CheckSol IodineRisk Risk of De-iodination? Reduction->IodineRisk UseTol Use Toluene/Water (Standard) CheckSol->UseTol Yes SwitchPolar SWITCH SOLVENT: Use DMF/H2O or DMAc CheckSol->SwitchPolar No (Most Likely) Chemoselective Use Fe/NH4Cl in EtOH/Water (Slurry ok) IodineRisk->Chemoselective Yes (Keep Iodine) CatHydro Use THF/MeOH (1:1) + Pt/C (Sulfided) IodineRisk->CatHydro No (Remove Iodine)

Caption: Decision logic for selecting the optimal solvent system based on reaction type and substrate stability.

Scenario B: "Oiling Out" During Purification

Issue: During recrystallization (usually attempted with EtOAc/Hexanes), the product separates as a yellow/orange oil instead of crystals, trapping impurities.

Root Cause: The melting point of the solvated impurity-product mixture is lower than the boiling point of the solvent. You are operating in the "Oiling Out" zone (Liquid-Liquid phase separation).

Protocol: The "Reverse Addition" & Seeding Method

  • Dissolution: Dissolve the crude IMNA in the minimum amount of DCM (Dichloromethane) or THF at room temperature (not boiling).

  • Anti-Solvent Prep: Prepare a beaker of Hexanes or Heptane (5x volume of the DCM solution) and stir it vigorously.

  • Reverse Addition: Slowly drip the IMNA/DCM solution into the stirring Hexanes.

    • Why? This keeps the concentration of the "good" solvent low, forcing immediate precipitation rather than oiling.

  • Seeding: If oil droplets form, add a tiny crystal of pure IMNA (seed) immediately and scratch the glass.

Critical FAQ: Handling & Stability

Q1: Can I use catalytic hydrogenation (


, 

) to reduce the nitro group?
A: Proceed with Extreme Caution. The C-I bond is very labile under standard hydrogenation conditions.
  • Risk: You will likely de-halogenate the molecule, losing the iodine atom (yielding 3-methoxy-aniline derivatives).

  • Solution: Use chemoselective reduction methods that preserve aryl halides:

    • Iron Powder / Ammonium Chloride in EtOH/Water (reflux).

    • Tin(II) Chloride (

      
      )  in EtOAc or EtOH.
      
    • Sodium Dithionite (

      
      )  in THF/Water.
      

Q2: The compound turns dark upon storage. Is it decomposing? A: Yes, likely due to iodine liberation.

  • Mechanism: Aryl iodides, especially electron-rich ones (methoxy group), are light-sensitive. Photolytic cleavage of the C-I bond produces iodine radicals, which cause the darkening.

  • Storage Protocol: Store in amber vials , under Argon/Nitrogen , at -20°C . Avoid transparent glassware on the benchtop for extended periods.

Q3: Is IMNA compatible with organolithium reagents (e.g., n-BuLi)? A: No. The nitro group is incompatible with organolithiums (redox reactions/addition), and the iodine will undergo rapid Lithium-Halogen exchange. If you need to lithiate, you must first reduce/protect the nitro group, but the nitro group is generally the "stop" sign for lithiation chemistry.

Experimental Workflow: Prevention of Precipitation Issues

The following diagram illustrates the workflow to prevent "crashing out" inside the column chromatography loader, a common issue with IMNA.

PurificationFlow cluster_loading Solid Loading Protocol Crude Crude Reaction Mixture (DMF/Water) Workup Aqueous Workup (EtOAc Extraction) Crude->Workup Dilute w/ Water Dry Dry Organic Layer (Na2SO4) Workup->Dry Load Solid Load Prep (CRITICAL STEP) Dry->Load Silica Flash Column (Hex/EtOAc) Load->Silica Do NOT Liquid Load (Will clog column) Step1 Dissolve in DCM/Acetone Step2 Add Silica Gel (1:1 w/ crude) Step1->Step2 Step3 Rotovap to dryness Step2->Step3

Caption: Recommended "Solid Loading" technique for chromatography to avoid solubility-induced column blockages.

References

  • PubChem. (2025). Compound Summary: 2-Methoxy-5-nitroaniline (Analogous Structure Properties). National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Solubility Strategies.[Link]

  • ResearchGate. (2020). Solubility of Nitroanilines in Organic Solvents: Correlation and Solvent Effect Analysis.[Link]

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Iodo-5-methoxy-2-nitroaniline

Executive Summary 4-Iodo-5-methoxy-2-nitroaniline (IMNA) is a critical pharmacophore scaffold, particularly in the synthesis of third- and fourth-generation EGFR inhibitors (e.g., quinazoline derivatives).[1] Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-5-methoxy-2-nitroaniline (IMNA) is a critical pharmacophore scaffold, particularly in the synthesis of third- and fourth-generation EGFR inhibitors (e.g., quinazoline derivatives).[1] Its structural integrity is defined by the precise regiochemistry of the iodine (C4), methoxy (C5), and nitro (C2) groups relative to the amine.[1]

This guide provides a technical comparison of IMNA’s fragmentation behavior against its regioisomers. It establishes a self-validating mass spectrometry (MS) protocol to distinguish this specific intermediate from synthetic byproducts, emphasizing the "ortho-effect" unique to the 2-nitroaniline moiety.

Structural Analysis & Theoretical Fragmentation

To validate the identity of IMNA, one must understand the distinct lability of its functional groups under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

Compound: 4-Iodo-5-methoxy-2-nitroaniline Formula:


Exact Mass:  293.9496 Da
Precursor Ion [M+H]⁺:  294.9569 m/z[1]
Mechanistic Fragmentation Pathways

Unlike simple anilines, IMNA exhibits a "competing pathway" fragmentation due to the weak C-I bond and the reactive ortho-nitro group.

  • The Iodine Defect (Primary Loss): The C-I bond is the weakest link. In many ionization modes, the loss of the iodine radical (

    
    , 127 Da) or HI (128 Da) is the dominant high-energy transition.[1]
    
  • The Ortho-Effect (Diagnostic): The nitro group at C2 is ortho to the amine at C1. Under CID, the amine protons interact with the nitro oxygen, facilitating the loss of a hydroxyl radical (

    
    , 17 Da) or water (
    
    
    
    , 18 Da).[1] This is the primary differentiator from isomers where the nitro group is meta or para (e.g., 4-nitro isomers). [1]
  • Nitro Loss: Direct loss of

    
     (46 Da) is observed but often competes with the ortho-effect.
    
Visualization: Fragmentation Pathway

The following diagram maps the specific transitions observed in Q-TOF/Orbitrap experiments.

IMNA_Fragmentation Parent [M+H]+ Precursor m/z 295 Ortho_Loss [M+H - OH]+ m/z 278 (Ortho-Effect) Parent->Ortho_Loss -17 Da (OH) Nitro_Loss [M+H - NO2]+ m/z 249 Parent->Nitro_Loss -46 Da (NO2) Iodo_Loss [M+H - I]+ m/z 168 Parent->Iodo_Loss -127 Da (I) Sec_Frag1 Cyclized Cation (Benzimidazole-like) Ortho_Loss->Sec_Frag1 Cyclization Sec_Frag2 [M+H - I - CH3]+ m/z 153 Iodo_Loss->Sec_Frag2 -15 Da (CH3)

Figure 1: ESI+ Fragmentation Tree for 4-Iodo-5-methoxy-2-nitroaniline.[1] The red path (Ortho-Effect) is diagnostic for the 2-nitro position.

Comparative Analysis: IMNA vs. Alternatives

In drug development, the "alternative" is often a regioisomer formed as a byproduct during nitration or iodination.[1] Distinguishing these is critical for QC.

Scenario: Differentiating Regioisomers

Target: 4-Iodo-5-methoxy-2-nitroaniline (Nitro ortho to Amine). Alternative (Impurity): 4-Iodo-2-methoxy-5-nitroaniline (Nitro meta to Amine).[1]

FeatureTarget (2-Nitro Isomer)Alternative (5-Nitro Isomer)Mechanism
[M+H-17]⁺ (m/z 278) High Intensity Absent / Very LowOrtho-effect requires proximity of

and

.[1]
[M+H-46]⁺ (m/z 249) Medium IntensityHigh Intensity Meta/Para nitro groups favor direct loss of

radical.[1]
Retention Time (C18) Typically LaterTypically EarlierIntramolecular H-bonding in the ortho isomer reduces polarity.
UV Absorbance Red-shifted (

nm)
Blue-shiftedOrtho-nitro conjugation affects chromophore.[1]
Scenario: Low-Res (Triple Quad) vs. High-Res (Q-TOF)

When selecting an instrument for validation:

  • Triple Quad (QQQ): Best for quantification in biological matrices (PK studies).[1] Use the transition

    
     (Loss of I) for sensitivity, or 
    
    
    
    for specificity.
  • Q-TOF / Orbitrap: Essential for structure elucidation . The mass defect of Iodine (approx -0.1 Da relative to Carbon/Nitrogen) requires high resolution to distinguish interferences.

Decision Matrix for Method Selection

Method_Selection Start Goal: Analyze IMNA Q1 Isomer Purity? Start->Q1 Q2 PK/Quantification? Start->Q2 Res1 Use HRMS (Q-TOF) Focus: m/z 278 vs 249 ratio Q1->Res1 Yes Res2 Use TQ-MS (MRM) Transition: 295 -> 168 Q2->Res2 Yes

Figure 2: Analytical workflow selection based on research stage.

Experimental Protocols

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of IMNA in 1 mL DMSO (due to low solubility in water).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Avoid Methanol if analyzing for long periods, as nucleophilic attack on the activated ring is theoretically possible over days.[1]

LC-MS Conditions (Standardized)

This protocol is designed to be platform-agnostic (Agilent/Thermo/Sciex).[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-6 min: 5% -> 95% B (Linear Ramp)[1]

    • 6-8 min: 95% B[1]

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 350°C.

    • Collision Energy (CE): Ramp 10-40 eV to capture both fragile (Ortho-loss) and hard (Iodo-loss) fragments.[1]

Data Interpretation (Self-Validation)

To validate the run, check the Isotope Pattern :

  • Iodine is monoisotopic.

  • The M+1 peak (m/z 296) should be approximately 8-9% of the parent peak (contributed by 7 Carbons).

  • Absence of M+2: If a significant M+2 peak is observed (approx 30% or 98%), the sample is contaminated with Chlorine or Bromine analogs respectively, or the synthesis failed to substitute the halogen correctly.[1]

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Nitroaniline Derivatives. National Institute of Standards and Technology.[2] [Link][1]

  • Holčapek, M., et al. (2010).[1] Differentiation of isomeric nitroanilines by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[3] [Link]

  • Cheng, W., et al. (2019).[1] Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors. Drug Design, Development and Therapy.[1][4][5] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ortho-effect mechanisms).

Sources

Comparative

crystal structure analysis and X-ray diffraction of 4-Iodo-5-methoxy-2-nitroaniline

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Iodo-5-methoxy-2-nitroaniline Executive Summary & Strategic Importance This guide details the structural characterization of 4-Iodo-5-methoxy-2-nitroanil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Iodo-5-methoxy-2-nitroaniline

Executive Summary & Strategic Importance

This guide details the structural characterization of 4-Iodo-5-methoxy-2-nitroaniline (IMNA), a critical intermediate in the synthesis of quinazoline-based kinase inhibitors. In drug development, the precise mapping of this precursor's solid-state arrangement is vital for two reasons:

  • Polymorph Control: Ensuring the stability of the intermediate during scale-up.

  • Structural Phasing: The iodine atom serves as a "heavy atom" anchor, facilitating phase determination in complex co-crystals or protein-ligand complexes via Single-wavelength Anomalous Diffraction (SAD).

This document compares the crystallographic "performance" of IMNA against its non-iodinated parent, 4-Methoxy-2-nitroaniline (MNA) , highlighting how the introduction of the halogen alters packing efficiency, lattice energy, and X-ray diffraction utility.

Comparative Analysis: Iodo-Analog vs. Parent Compound

The following table contrasts the physicochemical and crystallographic properties of the target compound (IMNA) versus the standard alternative (MNA).

Table 1: Structural & Performance Comparison

FeatureTarget: 4-Iodo-5-methoxy-2-nitroaniline (IMNA) Alternative: 4-Methoxy-2-nitroaniline (MNA) Implication for Research
Molecular Weight ~294.05 g/mol 168.15 g/mol IMNA has higher density, reducing solvent voids in the lattice.
Heavy Atom Effect High (Z=53) Low (Z=8 max)IMNA is superior for X-ray phasing (anomalous scattering). MNA requires direct methods.
Intermolecular Forces Halogen Bonding (C-I···O/N) + H-bondsDominant H-bonds (N-H···O)IMNA forms directed halogen networks, often leading to more predictable supramolecular synthons.
Crystallization Speed Moderate (Solubility reduced by Iodine)Fast (High solubility in alcohols)IMNA requires slower evaporation rates to prevent micro-crystallinity.
Melting Point >150°C (Predicted higher due to MW)121–127°CIMNA offers higher thermal stability for high-temperature reactions.
XRD Radiation Source Mo-Kα (λ=0.71 Å) recommendedCu-Kα (λ=1.54 Å) acceptableIodine absorbs Cu radiation strongly (fluorescence); Mo is required to minimize absorption errors.

Experimental Protocol: Crystal Growth & Diffraction

This protocol is designed to maximize crystal quality for Single Crystal X-ray Diffraction (SCXRD). The introduction of the iodine atom decreases solubility in polar protic solvents compared to the parent MNA, requiring a modified solvent system.

Phase 1: Synthesis & Purification

Prerequisite: Ensure the sample is >98% pure via HPLC to prevent impurity-driven crystal defects.

  • Dissolution: Dissolve 50 mg of crude IMNA in 10 mL of Acetone/Ethanol (1:1 v/v) at 45°C.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).

Phase 2: Crystallization (Vapor Diffusion Method)

Why this method? Direct evaporation often yields needles for iodo-anilines. Vapor diffusion promotes the growth of block-like prisms suitable for XRD.

  • Inner Vial: Place the filtered IMNA solution in a small 4 mL vial.

  • Outer Reservoir: Place the small vial (uncapped) inside a larger 20 mL jar containing 5 mL of n-Hexane (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Harvest: Crystals (yellow/orange prisms) typically appear within 48–72 hours as hexane diffuses into the acetone/ethanol solution, slowly lowering solubility.

Phase 3: X-ray Diffraction Data Collection

Critical Parameter: Absorption Correction.

  • Mounting: Select a crystal ~0.2 x 0.2 x 0.1 mm. Mount on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen cryostream. Reasoning: Reduces thermal vibration (Debye-Waller factor), crucial for resolving the electron density around the heavy iodine atom.

  • Source: Use Mo-Kα radiation .[1]

    • Warning: If using Cu-Kα, the Iodine mass absorption coefficient (µ ≈ 270 cm⁻¹) will cause significant attenuation. Mo-Kα (µ ≈ 35 cm⁻¹) is mandatory for accurate structure factors.

Structural Mechanism: The "Iodine Anchor" Effect

Understanding the internal packing is essential for predicting the stability of this intermediate.

A. The Halogen Bond (The "Performance" Differentiator)

Unlike the parent MNA, which relies solely on N-H···O hydrogen bonds (forming simple chains), IMNA introduces a Sigma-hole interaction .

  • Mechanism: The Iodine atom exhibits a region of positive electrostatic potential on its tip (σ-hole).

  • Interaction: This σ-hole interacts with the electron-rich Nitro oxygen of a neighboring molecule (C-I···O-N).

  • Result: This creates a rigid "zipper" effect, often increasing the lattice energy and density compared to MNA. This structural rigidity is why IMNA is often a more stable solid intermediate than its brominated or chlorinated counterparts.

B. Intramolecular Locking
  • Observation: In MNA, the nitro group is often twisted out of the plane.

  • IMNA Effect: The bulky Iodine at position 4 and Methoxy at 5 create steric pressure that locks the Nitro group (position 2) into a specific orientation relative to the Amine (position 1), often forcing a planar conformation favored by intramolecular N-H···O bonding.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural solution, emphasizing the decision nodes specific to the heavy-atom iodine analog.

G Start Start: Crude 4-Iodo-5-methoxy-2-nitroaniline Solubility Solubility Test (Acetone vs Ethanol) Start->Solubility Method Select Crystallization Method Solubility->Method Moderate Solubility Vapor Vapor Diffusion (Acetone/Hexane) Method->Vapor Preferred (Prisms) Evap Slow Evaporation (Ethanol) Method->Evap Alternative (Needles) Check Microscopy Check (Needles vs Prisms) Vapor->Check Evap->Check XRD XRD Data Collection (Mo-Kα Source) Check->XRD Single Crystal Found Solve Structure Solution (SHELXT / Heavy Atom Method) XRD->Solve Collect Data @ 100K Refine Refinement (Anisotropic Iodine) Solve->Refine End End Refine->End CIF Generation

Caption: Workflow for the crystallization and structural solution of IMNA, prioritizing vapor diffusion to overcome heavy-atom induced solubility issues.

References

  • Structure of the Parent Analog (MNA): Cambridge Crystallographic Data Centre (CCDC). (2007).[1] Crystal structure of 4-Methoxy-2-nitroaniline. CCDC 636220.[2] [Link]

  • Heavy Atom Phasing Methodology: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. [Link]

  • Halogen Bonding in Nitroanilines: Desiraju, G. R., et al. (2013). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 52(41), 10816-10842. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Iodo-5-methoxy-2-nitroaniline

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 4-Iodo-5-methoxy-2-nitroaniline. The procedural, step-by-step guidance herein is de...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 4-Iodo-5-methoxy-2-nitroaniline. The procedural, step-by-step guidance herein is designed for researchers, scientists, and drug development professionals. Our objective is to ensure that you can manage this chemical waste with the highest degree of safety and regulatory compliance, reinforcing a culture of safety that extends beyond the product itself.

Hazard Assessment: Understanding the Risk Profile

4-Iodo-5-methoxy-2-nitroaniline combines three functional groups that dictate its hazard profile: an aromatic amine, a nitro group, and a halogen (iodine). This combination suggests significant toxicity and environmental hazards.[2] Aromatic amines can be toxic and may have mutagenic or carcinogenic properties.[2] Nitro compounds are often toxic and can be reactive. Halogenated organic compounds are frequently classified as environmentally persistent and require specialized disposal.[4][5]

Based on analogs like 4-Methoxy-2-nitroaniline, the anticipated hazard classifications under the OSHA Hazard Communication Standard (29 CFR 1910.1200) are summarized below.[3]

Hazard ClassificationCategoryAssociated Risks
Acute Toxicity, Oral Category 2 / 3Toxic or fatal if swallowed.[3][6]
Acute Toxicity, Dermal Category 1 / 3Toxic or fatal in contact with skin.[3][6]
Acute Toxicity, Inhalation Category 2 / 3Toxic or fatal if inhaled.[3][6]
Specific Target Organ Toxicity (Repeated Exposure) Category 2May cause damage to organs (e.g., blood, liver) through prolonged or repeated exposure.[3]
Aquatic Hazard (Chronic) Category 3Harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the high acute toxicity of this class of compounds, robust personal protective equipment is mandatory.[3] Do not handle this chemical or its waste without the appropriate barriers in place. The rationale for each piece of equipment is to create a comprehensive defense against all potential routes of exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile).[1]Aromatic amines can permeate some common glove materials.[7] Always use double gloves, changing the outer glove immediately if contamination is suspected.[8]
Eye & Face Protection Chemical safety goggles and a face shield.[1][6]Protects against splashes and airborne dust particles from contacting eyes and face.[9]
Body Protection Flame-resistant lab coat with tight-fitting cuffs.[1][8]Provides a barrier against skin contact. Cuffs should be tucked under gloves to prevent exposure at the wrist.[8]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher).[3]Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of toxic dust.[3][6]
Footwear Closed-toe, chemically resistant shoes.[10]Protects feet from spills. Perforated shoes or sandals are never acceptable in a laboratory setting.[10]

Spill Management Protocol

Accidental spills require immediate and correct action to mitigate exposure and environmental release. The response depends on the scale of the spill.[11][12]

Minor Spill (Incidental Release)

A minor spill is a small quantity that you are trained and equipped to handle safely.[11]

  • Alert & Isolate : Immediately notify colleagues in the area.[11][12] Restrict access to the spill zone.

  • Don PPE : If not already wearing it, put on the full PPE ensemble described in Section 2.

  • Containment : Prevent the spread of the solid material. Do not use water to clean up as this may increase the area of contamination.

  • Absorption : Gently cover the spill with an inert absorbent material like vermiculite, sand, or commercial spill pillows.[11] Avoid raising dust.

  • Collection : Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container.[3][11] Use non-sparking tools if there is any fire risk.[13]

  • Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[11]

  • Dispose : Label the container "Hazardous Waste: 4-Iodo-5-methoxy-2-nitroaniline Spill Debris" and dispose of it according to the core procedure in Section 4.

  • Report : Inform your supervisor or EHS department of the incident.

Major Spill

A major spill involves a large quantity, is in a public area, or presents an immediate fire or toxicity hazard that is beyond your capacity to handle.[14]

  • EVACUATE : Immediately evacuate the area.

  • ALERT : Alert others to evacuate and activate the nearest fire alarm if there is a fire or explosion risk.

  • CALL FOR HELP : Contact your institution's emergency response number (e.g., EHS, campus police) immediately.

  • SECURE : If safe to do so, close the doors to the affected area to contain vapors.

  • ASSIST : Provide emergency responders with the Safety Data Sheet (or information on the chemical's hazards) upon their arrival.

Core Disposal Procedure: A Step-by-Step Workflow

The guiding principle for disposing of 4-Iodo-5-methoxy-2-nitroaniline is that it must be treated as a regulated hazardous waste.[3][15] It should never be disposed of down the drain or in the regular trash.[16]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management. Due to its chemical nature, this waste must be kept separate from other waste streams.

  • Designate a "Halogenated Nitroaromatic Waste" container. [4][17]

  • DO NOT MIX with non-halogenated solvents, acids, bases, or oxidizers.[17][18] Incompatible materials can lead to dangerous chemical reactions.

  • Solid vs. Liquid : Collect solid waste (unused chemical, contaminated PPE) and liquid waste (contaminated solvents) in separate, clearly labeled containers.

Step 2: Containerization
  • Select the Right Container : Use a sturdy, chemically resistant container with a secure, vapor-tight screw-on cap.[4][16] A high-density polyethylene (HDPE) container is a suitable choice.

  • Initial Labeling : As soon as the first drop of waste is added, label the container.[5] The label must include the words "Hazardous Waste" and the full chemical name: "4-Iodo-5-methoxy-2-nitroaniline."[5]

  • Adding Waste : Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure. Keep the container closed at all times except when actively adding waste.[4][16]

  • Do Not Overfill : Fill the container to no more than 80-90% of its capacity to allow for vapor expansion and prevent spills.

Step 3: Labeling and Storage
  • Complete the Label : Before requesting pickup, ensure the hazardous waste tag is completely filled out with all constituents and their approximate percentages.[5]

  • Hazard Identification : Mark the appropriate hazard pictograms or written warnings on the label (e.g., "Toxic," "Environmental Hazard").

  • Secure Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be a secondary containment bin to catch any potential leaks. Store it away from incompatible materials.[19]

Step 4: Final Disposal
  • Contact EHS : Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Manifesting : The waste will be manifested and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Treatment Method : The most probable disposal method for this compound is high-temperature incineration at a facility equipped with scrubbers to neutralize acidic gases (like hydrogen iodide and nitrogen oxides) generated during combustion.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 4-Iodo-5-methoxy-2-nitroaniline waste.

DisposalWorkflow start Waste Generation (4-Iodo-5-methoxy-2-nitroaniline) assess Assess Waste Type (Solid vs. Liquid) start->assess solid_container Select & Label SOLID Halogenated Waste Container assess->solid_container Solid liquid_container Select & Label LIQUID Halogenated Waste Container assess->liquid_container Liquid fume_hood Transfer Waste in Chemical Fume Hood solid_container->fume_hood liquid_container->fume_hood seal_store Securely Seal Container Store in Secondary Containment in Satellite Accumulation Area fume_hood->seal_store Keep container closed when not in use full_label Complete Full Hazardous Waste Tag seal_store->full_label request_pickup Request Waste Pickup from EHS/Licensed Contractor full_label->request_pickup end Documented & Compliant Final Disposal via Incineration request_pickup->end

Caption: Disposal workflow for 4-Iodo-5-methoxy-2-nitroaniline.

References

  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Methoxy-2-nitroaniline.
  • Aarti Industries. (2025, June 5). GPS Safety Summary: 4-Methoxy-2-nitroaniline (bordeaux gp base).
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet: N9780.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • NIOSH. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 2-Methoxy-4-nitroaniline.
  • OSHA. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Cornell University EHS. (n.d.). 5.4 Chemical Spill Procedures.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • FIU Environmental Health and Safety. (n.d.). Spill Response Procedures.
  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Tennessee State University. (n.d.). Spill Response Procedures.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Methoxy-4-nitroaniline.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: 4-Nitroaniline.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.

Sources

Handling

A Guide to Personal Protective Equipment for Handling 4-Iodo-5-methoxy-2-nitroaniline

This guide provides essential safety and logistical information for the handling and disposal of 4-Iodo-5-methoxy-2-nitroaniline. As a Senior Application Scientist, my aim is to synthesize technical data with practical,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Iodo-5-methoxy-2-nitroaniline. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your operational safety. The protocols herein are designed as a self-validating system, grounded in established safety principles for handling potent chemical compounds.

Hazard Assessment: Understanding the Risk

Substituted nitroanilines are known to be hazardous. The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[1] Acute exposure can lead to irritation and methemoglobinemia, a condition that impairs the blood's ability to transport oxygen, causing symptoms like headaches, dizziness, and cyanosis (a blueish discoloration of the skin).[3] Chronic exposure may lead to liver damage.[1] Given these potential hazards, all handling of 4-Iodo-5-methoxy-2-nitroaniline must be conducted with appropriate engineering controls and personal protective equipment.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. PPE should be viewed as the final barrier between the researcher and the chemical.

  • Chemical Fume Hood: All weighing, handling, and manipulation of 4-Iodo-5-methoxy-2-nitroaniline must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][4]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are promptly removed.[5]

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][6]

Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE is mandatory when handling 4-Iodo-5-methoxy-2-nitroaniline. The rationale behind each piece of equipment is provided to foster a deeper understanding of the safety protocols.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator with P100 (particulate) filters.Required if there is a risk of dust generation and engineering controls are insufficient. Protects against the inhalation of toxic dust particles.[5][7]
Eye and Face Protection Chemical safety goggles and a face shield.Safety glasses with side shields offer minimal protection. Goggles provide a seal around the eyes, and a face shield protects against splashes to the entire face.[4][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents dermal absorption, a significant route of exposure for nitroanilines.[1] Double-gloving is recommended.[1]
Body Protection A lab coat or chemical-resistant apron.Protects personal clothing and skin from contamination.[5]
Footwear Closed-toe shoes.Prevents injury from spills or dropped equipment.[1]
Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents. Verify that the safety shower and eyewash station are accessible.[5]

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Handling: Conduct all operations within the fume hood. Avoid generating dust.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[7][8] Do not eat, drink, or smoke in the laboratory.[5]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of contaminated gloves and other disposable items in a designated hazardous waste container.

Spill and Disposal Plan

Accidents can happen, and a clear plan for spill cleanup and waste disposal is crucial.

Spill Response Workflow

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill Cleanup Don Appropriate PPE Contain and Clean Spill with Inert Absorbent SmallSpill->Cleanup Yes LargeSpill Large Spill? SmallSpill->LargeSpill No Dispose Package Waste in Sealed Container Cleanup->Dispose LargeSpill->Cleanup No Emergency Activate Emergency Response (e.g., EHS) LargeSpill->Emergency Yes Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

Disposal of Contaminated Materials

All waste contaminated with 4-Iodo-5-methoxy-2-nitroaniline must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a clearly labeled, sealed container.

  • Chemical Waste: Unused chemical and solutions should be collected in a designated, labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[9]

References

  • Personal protective equipment for handling 2,6-Diisopropyl-4-nitroaniline. Benchchem.
  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. (2019-12-09).
  • p-NITROANILINE HAZARD SUMMARY. NJ.gov.
  • p-Nitro Aniline CAS No 100-01-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • 4-Nitroaniline - Safety Data Sheet. (2014-07-01).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2026-01-13).
  • SAFETY DATA SHEET. (Revision Date 18-Dec-2025).
  • SAFETY DATA SHEET. (2009-09-22).
  • Aldrich 185310 - SAFETY DATA SHEET. (2025-11-06).
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-17).
  • SAFETY DATA SHEET. Durham Tech. (2009-09-26).
  • 4-Methoxy-2-nitroaniline (bordeaux gp base). Aarti Industries. (2025-06-05).
  • Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline. ChemicalBook. (2026-01-24).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Iodo-5-methoxy-2-nitroaniline
Reactant of Route 2
4-Iodo-5-methoxy-2-nitroaniline
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